Conioidine A
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Description
Conioidine A, also known as Conolidine, is an indole alkaloid . Preliminary reports suggest that it could provide analgesic effects with few of the detrimental side-effects associated with opioids such as morphine . It has only been evaluated in mouse models so far . This compound was first isolated in 2004 from the bark of the Tabernaemontana divaricata (crepe jasmine) shrub which is used in traditional Chinese medicine .
Synthesis Analysis
Four stereoisomers of this compound have been synthesized from D- and L-proline . The natural product has been identified as possessing (4R,6R) absolute configuration . Binding of the Conioidine diastereomers to calf thymus DNA (CT DNA) and human serum albumin (HSA) has been investigated by fluorescence spectroscopy .
Molecular Structure Analysis
The systematic IUPAC name for this compound is (4 E ,5 S )-4-Ethylidene-1,4,5,7-tetrahydro-2,5-ethanoazocino [4,3- b ]inden-6 (3 H )-one . The chemical formula is C17H18N2O . More detailed molecular structure analysis may require specific tools or databases .
Mechanism of Action
Future Directions
Properties
CAS No. |
154887-98-6 |
---|---|
Molecular Formula |
C22H39NO3 |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
1-(1-decanoylpyrrolidin-2-yl)propan-2-yl (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C22H39NO3/c1-5-7-8-9-10-11-12-15-21(24)23-16-13-14-20(23)17-19(4)26-22(25)18(3)6-2/h6,19-20H,5,7-17H2,1-4H3/b18-6+ |
InChI Key |
TXTAPNOLOCQVRJ-NGYBGAFCSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)N1CCCC1CC(C)OC(=O)/C(=C/C)/C |
SMILES |
CCCCCCCCCC(=O)N1CCCC1CC(C)OC(=O)C(=CC)C |
Canonical SMILES |
CCCCCCCCCC(=O)N1CCCC1CC(C)OC(=O)C(=CC)C |
Synonyms |
conioidine A |
Origin of Product |
United States |
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